Cas no 1298032-45-7 (1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol)

1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol
- AT22628
- SY321976
- PS-16669
- 1298032-45-7
- SCHEMBL1819606
- MFCD20327089
- AKOS013752745
- A1-17678
- 1-(4-iodopyrazol-1-yl)-2-methylpropan-2-ol
- CS-0334545
- 1-(4-Iodo-1-pyrazolyl)-2-methyl-2-propanol
- PB48960
- 1-(4-iodo-pyrazol-1-yl)-2-methyl-propan-2-ol
- 1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol
-
- MDL: MFCD20327089
- インチ: 1S/C7H11IN2O/c1-7(2,11)5-10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3
- InChIKey: AHLQONPFZPGIPL-UHFFFAOYSA-N
- SMILES: IC1C=NN(C=1)CC(C)(C)O
計算された属性
- 精确分子量: 265.99161g/mol
- 同位素质量: 265.99161g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 140
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 38
1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1208939-100mg |
1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol |
1298032-45-7 | 97% | 100mg |
$190 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1053-100mg |
1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol |
1298032-45-7 | 97% | 100mg |
¥969.0 | 2024-04-25 | |
abcr | AB595641-500mg |
1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol; . |
1298032-45-7 | 500mg |
€548.50 | 2024-04-19 | ||
Ambeed | A591605-5g |
1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol |
1298032-45-7 | 97% | 5g |
$2081.0 | 2024-04-24 | |
eNovation Chemicals LLC | Y1208939-100mg |
1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol |
1298032-45-7 | 97% | 100mg |
$190 | 2025-02-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1053-1.0g |
1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol |
1298032-45-7 | 97% | 1.0g |
¥3227.0000 | 2024-07-28 | |
Aaron | AR01T2PS-1g |
1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol |
1298032-45-7 | 97% | 1g |
$559.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1208939-10g |
1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol |
1298032-45-7 | 97% | 10g |
$3035 | 2025-02-19 | |
eNovation Chemicals LLC | Y1208939-1g |
1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol |
1298032-45-7 | 97% | 1g |
$605 | 2025-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1053-1G |
1-(4-iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol |
1298032-45-7 | 97% | 1g |
¥ 3,227.00 | 2023-03-31 |
1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-olに関する追加情報
Introduction to 1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No. 1298032-45-7)
1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a significant compound in the realm of pharmaceutical and biochemical research, characterized by its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 1298032-45-7, has garnered considerable attention due to its potential applications in drug discovery and molecular biology. The presence of a pyrazole moiety and an iodo substituent makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.
The pyrazole ring is a heterocyclic aromatic compound known for its broad spectrum of biological activities. It serves as a privileged scaffold in medicinal chemistry, contributing to the design of drugs targeting various diseases, including cancer, inflammation, and infectious disorders. The iodo substituent on the pyrazole ring enhances the reactivity of the molecule, making it a valuable precursor for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex organic frameworks, which are often essential for achieving high binding affinity and selectivity in drug candidates.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of pyrazole derivatives due to their demonstrated efficacy and safety profiles. The compound 1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol exemplifies this trend, as it combines the pharmacophoric properties of pyrazole with additional functionalities that can modulate biological pathways. Specifically, the methylpropan-2-ol side chain provides a hydrophobic region that can interact favorably with lipid bilayers or hydrophobic pockets in target proteins, enhancing drug delivery and membrane permeability.
Current research highlights the role of this compound in developing small-molecule inhibitors for kinases and other enzyme targets. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By leveraging the structural features of 1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol, researchers aim to design molecules that can selectively inhibit aberrant kinase activity without compromising normal cellular processes. Preliminary studies suggest that derivatives of this compound exhibit promising inhibitory effects on several kinases, making them attractive candidates for further development.
The synthesis of 1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of the pyrazole core, followed by functionalization at the 4-position with an iodo group. The introduction of the methylpropan-2-ol side chain is achieved through subsequent alkylation reactions, which require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as flow chemistry and catalytic methods, have been employed to improve efficiency and scalability.
The chemical properties of this compound make it particularly amenable to derivatization into more complex structures. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce aryl or vinyl groups at various positions on the pyrazole ring, expanding its pharmacological potential. Additionally, modifications to the methylpropan-2-ol side chain can alter solubility, metabolic stability, and other physicochemical properties critical for drug development.
In academic research circles, 1-(4-Iodo-1H-pyrazol-1-yl)-2-methylpropan-2-ol has been utilized as a building block in several innovative studies. One notable area is its application in designing probes for studying protein-protein interactions (PPIs). Pyrazole derivatives are known to bind tightly to specific protein targets due to their rigid structure and hydrogen bonding capabilities. By incorporating fluorescent or biophysical tags into derivatives of this compound, researchers can visualize and quantify interactions between proteins of interest.
The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly investing in libraries of heterocyclic compounds like pyrazoles for high-throughput screening (HTS) campaigns. The structural diversity offered by compounds such as 1-(4-Iodo-1H-pyrazol-1-y)-2-methylpropan - 2 - ol allows for rapid identification of lead compounds with desired biological activity. Furthermore, its synthetic accessibility makes it an economical choice for large-scale screening programs aimed at discovering new drugs.
Future directions in the study of this compound include exploring its role in modulating immune responses and inflammation. Pyrazole derivatives have shown promise in preclinical models as immunomodulators due to their ability to interfere with signaling pathways involved in immune cell activation. By fine-tuning the structure of 1-(4-Iodo - 1 H - pyra z ol - 1 - y l) - 2 - methylpr opan - 2 - ol, researchers hope to develop novel therapeutics that can ameliorate chronic inflammatory conditions without systemic side effects.
Another emerging area is the application of this compound in nanotechnology and materials science. The unique electronic properties of pyrazole derivatives make them suitable candidates for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, their ability to self-assemble into supramolecular structures opens up possibilities for designing smart materials with tailored functionalities.
In conclusion, 1-(4-Iodo - 1 H - pyra z ol - 1 - y l) - 2 - methylpr opan - 2 - ol (CAS No . 1298032 - 45 - 7) stands out as a versatile intermediate with significant potential across multiple domains of science and industry . Its unique structural features , coupled with its synthetic tractability , make it an invaluable tool for researchers seeking to develop novel therapeutics , probes , and advanced materials . As scientific understanding evolves , it is likely that this compound will continue to play a pivotal role in driving innovation forward .
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